molecular formula C14H16N2O3 B15148350 ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15148350
M. Wt: 260.29 g/mol
InChI Key: VRUZIQOPSZTUAX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by:

  • A 1H-imidazole core with a methyl group at position 3.
  • A 2-methoxyphenyl substituent at position 2, providing steric bulk and electronic modulation via the methoxy group.
  • An ethyl ester at position 4, influencing solubility and metabolic stability.

This compound’s structural features make it a candidate for pharmaceutical and materials science research, particularly in studying structure-activity relationships (SARs) for imidazole-based therapeutics .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9(2)15-13(16-12)10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

VRUZIQOPSZTUAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Effects Source
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate 2-Methoxyphenyl - Methoxy group enhances lipophilicity and hydrogen-bond acceptor capacity. Target compound
Ethyl 2-(2,3-dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylate 2,3-Dimethylphenyl - Increased hydrophobicity due to methyl groups; reduced electronic effects.
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 4-(Trifluoromethoxy)phenyl - Strong electron-withdrawing effect improves metabolic stability.
Methyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate 4-Fluorophenyl - Fluorine’s electronegativity enhances dipole interactions and bioavailability.

Substituent Variations at Position 4/5

Compound Name Substituent at Position 4/5 Key Effects Source
This compound Ethyl ester (C4) - Ester group improves membrane permeability but may reduce metabolic stability. Target compound
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate 4-(2-Hydroxypropan-2-yl) (C4) - Hydroxy group increases polarity and hydrogen-bonding potential.
5-Methyl-2-phenyl-1H-imidazole-4-methanol 4-Methanol (C4) - Hydroxymethyl group enhances solubility but reduces lipophilicity.

Key Research Findings

  • Electronic Effects : The 2-methoxyphenyl group provides moderate electron-donating effects, balancing lipophilicity and solubility compared to electron-withdrawing substituents (e.g., trifluoromethoxy in ).
  • Metabolism : Ethyl esters (as in the target compound) are often hydrolyzed in vivo to carboxylic acids, enhancing receptor binding (e.g., TCV-116’s conversion to CV-11974 ).
  • Crystallography : Hydrogen-bonding patterns () in similar compounds suggest that the methoxy group may participate in C–H···O interactions, influencing crystal packing .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate?

Methodological Answer: The synthesis typically involves imidazole ring formation via condensation of glyoxal derivatives with amines or ammonia under acidic conditions . For the target compound, key steps include:

  • Cyclocondensation : Reacting 2-methoxyphenylglyoxal with ethyl glycinate and methylamine in acetic acid to form the imidazole core.
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimize yields (60–75%) by controlling reaction temperature (80–100°C) and using anhydrous solvents .

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, imidazole C=O at ~165 ppm) .
    • IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and imidazole N-H (~3400 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C14H15N2O3) with <0.3% deviation .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are common impurities in this compound, and how are they analyzed?

Methodological Answer:

  • Byproducts : Residual starting materials (e.g., unreacted 2-methoxyphenylglyoxal) or ester hydrolysis products.
  • Detection Methods :
    • LC-MS : Identify impurities via mass-to-charge ratios (e.g., m/z 285 for the parent ion) .
    • Pharmacopeial Standards : Follow EP/USP guidelines for impurity thresholds (<0.1% for major unknowns) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use a Box-Behnken design to assess variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor DOE revealed that yields drop below 50% at temperatures >110°C due to ester decomposition .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice contributes 40% variance) .
  • Reproducibility Checks : Validate results across multiple batches with controlled humidity (<10% RH) to prevent hydrolysis .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states (e.g., B3LYP/6-31G* level). For example, calculations show the ester group’s electron-withdrawing effect directs electrophilic attacks to the imidazole C-2 position .
  • Reaction Path Search Tools : Employ the AFIR method in the GRRM17 software to map energy barriers for substitution reactions .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents (e.g., DMF enhances nucleophilicity by 20%) .

Q. What strategies enable regioselective functionalization of the imidazole ring?

Methodological Answer:

  • Directing Groups : Introduce a temporary protecting group (e.g., Boc on N-1) to steer electrophiles to C-5. Deprotect with TFA post-functionalization .
  • Metal Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling at C-2, leveraging the methoxyphenyl group’s ortho-directing effect .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving regioselectivity (85:15 C-2:C-5 ratio) .

Q. How are scale-up challenges addressed for multi-step syntheses?

Methodological Answer:

  • Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., 10% yield increase vs. batch) .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust parameters in real time .
  • Membrane Separation : Purify crude products via nanofiltration (MWCO 500 Da) to remove dimeric impurities .

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